molecular formula C10H7F2N5O2 B6494706 N2-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine CAS No. 1334375-34-6

N2-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B6494706
CAS No.: 1334375-34-6
M. Wt: 267.19 g/mol
InChI Key: ZNWISCILHDGLII-UHFFFAOYSA-N
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Description

N2-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a nitro group and a difluorophenyl group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of the difluorophenyl group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of solvents, reagents, and catalysts is crucial to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

N2-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N2-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group and difluorophenyl group play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the core structure and functional groups.

    2,4-Difluorophenyl isocyanate: Another compound with the difluorophenyl group, used in different chemical reactions and applications.

Uniqueness

N2-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine is unique due to the combination of the pyrimidine ring, nitro group, and difluorophenyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-N-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N5O2/c11-5-1-2-7(6(12)3-5)15-10-14-4-8(17(18)19)9(13)16-10/h1-4H,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWISCILHDGLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC2=NC=C(C(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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